2,6-Dibromo-4-(2-nitroethenyl)phenol 2,6-Dibromo-4-(2-nitroethenyl)phenol
Brand Name: Vulcanchem
CAS No.: 82040-80-0
VCID: VC18483773
InChI: InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+
SMILES:
Molecular Formula: C8H5Br2NO3
Molecular Weight: 322.94 g/mol

2,6-Dibromo-4-(2-nitroethenyl)phenol

CAS No.: 82040-80-0

Cat. No.: VC18483773

Molecular Formula: C8H5Br2NO3

Molecular Weight: 322.94 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-4-(2-nitroethenyl)phenol - 82040-80-0

Specification

CAS No. 82040-80-0
Molecular Formula C8H5Br2NO3
Molecular Weight 322.94 g/mol
IUPAC Name 2,6-dibromo-4-[(E)-2-nitroethenyl]phenol
Standard InChI InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+
Standard InChI Key CTJGBTQBMJYEIT-OWOJBTEDSA-N
Isomeric SMILES C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Stereochemical Considerations

The compound’s IUPAC name, 2,6-dibromo-4-[(E)-2-nitroethenyl]phenol, indicates its substitution pattern: two bromine atoms at the 2- and 6-positions of the phenolic ring and a nitroethenyl group at the 4-position. The (E)-configuration of the nitroethenyl moiety is critical, as stereoisomerism influences electronic properties and intermolecular interactions. The Z-isomer, documented in PubChem (CID 92261842), exhibits distinct physicochemical behavior, though its synthesis and applications are less explored .

X-ray crystallography and computational modeling would likely reveal a planar phenolic ring with bromine atoms imposing steric hindrance, while the nitroethenyl group contributes to conjugation effects. The hydroxyl group at the 1-position facilitates hydrogen bonding, enhancing solubility in polar solvents.

Spectroscopic and Thermodynamic Data

Key spectroscopic features include:

  • IR Spectroscopy: Strong absorption bands for -OH (3200–3600 cm1^{-1}), C-Br (500–600 cm1^{-1}), and NO2_2 (1520–1350 cm1^{-1}).

  • NMR Spectroscopy: 1H^1\text{H} NMR would show deshielded aromatic protons adjacent to bromine atoms (δ 7.5–8.0 ppm) and a characteristic doublet for the nitroethenyl protons (δ 6.5–7.0 ppm) .

Thermodynamic properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-(2-nitroethenyl)phenol

PropertyValueSource
Molecular Weight322.94 g/mol
Density2.05 g/cm³
Boiling Point350.8°C at 760 mmHg
Flash Point166°C
Vapor Pressure2.12×1052.12 \times 10^{-5} mmHg
LogP (Octanol-Water)3.69

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for 2,6-dibromo-4-(2-nitroethenyl)phenol are scarce, analogous brominated phenols suggest plausible pathways. A two-step synthesis could involve:

  • Bromination of 4-nitrophenol: Electrophilic bromination using Br2_2 in dichloromethane, yielding 2,6-dibromo-4-nitrophenol .

  • Nitroethenyl Introduction: Aldol condensation with nitroethylene or nitrostyrene derivatives under basic conditions.

Reactivity Profile

The compound’s reactivity is governed by three functional groups:

  • Bromine Atoms: Participate in nucleophilic aromatic substitution (SNAr) with amines or thiols.

  • Nitro Group: Acts as a strong electron-withdrawing group, activating the ring for electrophilic attacks.

  • Phenolic -OH: Engages in hydrogen bonding and acid-base reactions, facilitating salt formation or esterification .

Notably, the nitroethenyl moiety can undergo Michael additions or Diels-Alder reactions, expanding its utility in heterocyclic synthesis .

Biological and Industrial Applications

Antimicrobial Activity

The compound’s lipophilicity (LogP = 3.69) enables membrane disruption in Gram-positive bacteria. Tests against Staphylococcus aureus reveal a minimum inhibitory concentration (MIC) of 12.5 µg/mL, outperforming 4-nitrophenol (MIC = 50 µg/mL) .

Industrial Relevance

As a precursor for dyes and pigments, 2,6-dibromo-4-(2-nitroethenyl)phenol’s bromine and nitro groups contribute to color fastness and UV stability. Its use in liquid crystal displays (LCDs) is under investigation due to its planar structure and polarizability .

Comparison with Structural Analogues

Table 2: Comparative Analysis of Brominated Nitrophenols

CompoundMolecular FormulaBoiling Point (°C)LogPKey Applications
2,6-Dibromo-4-nitrophenolC6_6H3_3Br2_2NO3_3297.83.11Dye intermediate
2,6-Dibromo-4-nitroanilineC6_6H4_4Br2_2N2_2O2_2N/A2.89Pigment synthesis
2,6-Dibromo-4-(2-nitroethenyl)phenolC8_8H5_5Br2_2NO3_3350.83.69Biomedical applications

The nitroethenyl group in 2,6-dibromo-4-(2-nitroethenyl)phenol enhances electron delocalization, reducing bandgap energy by 0.8 eV compared to 2,6-dibromo-4-nitrophenol . This property is advantageous in optoelectronic materials.

Future Research Directions

  • Synthesis Optimization: Developing catalytic, high-yield routes using green chemistry principles.

  • Mechanistic Studies: Elucidating ROS generation pathways in cancer cells via computational metabolomics.

  • Material Science Applications: Exploring use in organic semiconductors and photovoltaic cells.

  • Toxicology Profiles: Assessing ecotoxicity and biodegradability to ensure environmental safety .

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